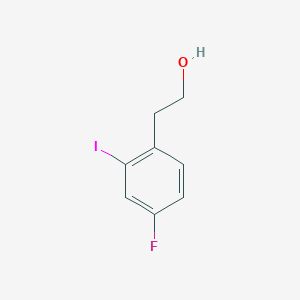
2-(4-Fluoro-2-iodophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FIO It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the 4-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-iodophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-iodobenzene and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoro-2-iodobenzene is reacted with ethylene oxide in the presence of a base to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-iodophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, yielding a fluorinated phenylethanol derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-Fluoro-2-iodophenyl)acetaldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Fluoro-2-iodophenyl)ethan-1-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the effects of fluorinated and iodinated compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-iodophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-(4-Iodophenyl)ethan-1-ol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(4-Bromo-2-fluorophenyl)ethan-1-ol: Contains a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
2-(4-Fluoro-2-iodophenyl)ethan-1-ol is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. The dual halogenation also allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
2-(4-fluoro-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8FIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI Key |
GCEOMAYJEHJSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


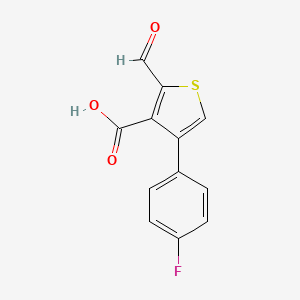
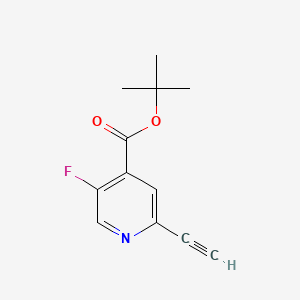
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
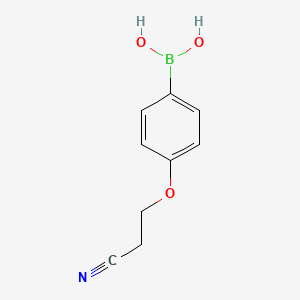
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
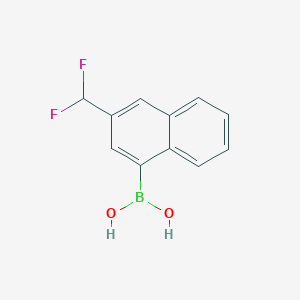
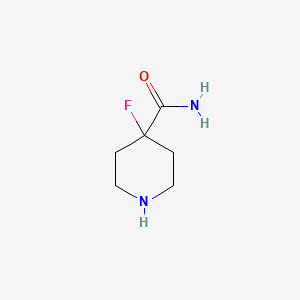
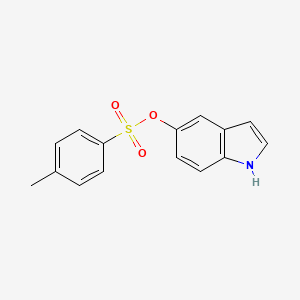
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
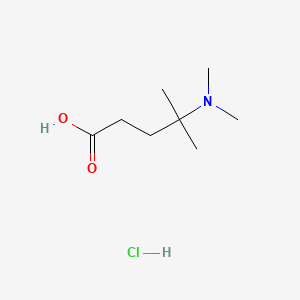
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
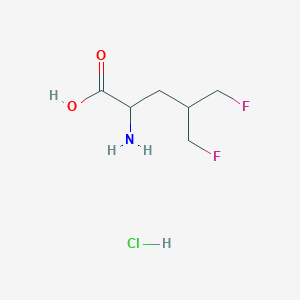
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
